MEROCYANINE 540
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Overview
Description
Merocyanine 540 is an anionic, lipophilic fluorescent dye that has found extensive use in various scientific fields. It is particularly known for its role as a photosensitizer in the phototreatment of human cancer cells, such as leukemia, and as a biological probe in membrane studies, including transmembrane potentials .
Preparation Methods
The synthesis of merocyanine dyes, including Merocyanine 540, involves several key approaches. The synthetic routes typically depend on the chemical structure, solvent nature, and aggregation type. One common method involves the reaction of a heterocyclic compound containing a nitrogen atom with an electron-withdrawing group, such as a carbonyl group. This reaction forms a polymethine chain, which is characteristic of merocyanine dyes .
Chemical Reactions Analysis
Merocyanine 540 undergoes various chemical reactions, including oxidation and reduction. The oxidation and reduction of this compound have been studied extensively, revealing the formation of highly reactive intermediates. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Merocyanine 540 has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe to study membrane potentials and fluid-like domains of cell membranes. In biology, it is employed to stain apoptotic cells, as it binds preferentially to membranes with loosely packed lipids. In medicine, this compound is used as a photosensitizer in the phototreatment of cancer cells, particularly leukemia. Additionally, it has applications in the study of solvent effects on photophysical properties and the formation of stacked aggregates and micelles in aqueous solutions .
Mechanism of Action
The mechanism of action of Merocyanine 540 involves its binding to fluid-like domains of the cell membrane. Upon photoexcitation, the membrane-bound dye causes a breakdown of the normal permeability properties of the membrane, eventually leading to cell death. This mechanism is particularly useful in the phototreatment of cancer cells, where the dye selectively targets and destroys malignant cells .
Comparison with Similar Compounds
Merocyanine 540 is unique among merocyanine dyes due to its specific structural properties. It differs from Merocyanine I by the replacement of an oxygen atom with a sulfur atom. Other similar compounds include Brooker’s merocyanine and related compounds, which are notable for their solvatochromatic properties. These compounds share the characteristic polymethine chain and terminal heteroatoms, but their specific applications and properties may vary .
Properties
CAS No. |
2417524-85-5 |
---|---|
Molecular Formula |
C26H32N3NaO6S2 |
Molecular Weight |
569.7 |
Purity |
95 |
Origin of Product |
United States |
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